1-(1h-Indol-5-yl)ethylamine adipate

Catalog No.
S2725430
CAS No.
1282097-87-3
M.F
C16H22N2O4
M. Wt
306.362
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1h-Indol-5-yl)ethylamine adipate

CAS Number

1282097-87-3

Product Name

1-(1h-Indol-5-yl)ethylamine adipate

IUPAC Name

hexanedioic acid;1-(1H-indol-5-yl)ethanamine

Molecular Formula

C16H22N2O4

Molecular Weight

306.362

InChI

InChI=1S/C10H12N2.C6H10O4/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

NLWZBJRILRVPDS-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O

Solubility

not available

Pharmacology

Application Summary: In pharmacology, “1-(1h-Indol-5-yl)ethylamine adipate” is explored for its potential in creating new therapeutic agents due to the indole moiety’s biological activity.

Methods of Application: Researchers synthesize various derivatives and test their biological activities, such as antiviral, anti-inflammatory, and anticancer properties, through in vitro and in vivo assays.

Results: The derivatives exhibit a range of activities, with some showing promising results as potential treatments for specific diseases. For instance, certain compounds have demonstrated inhibitory activity against influenza A with IC50 values .

Biochemistry

Application Summary: Biochemically, the compound is used to study enzyme reactions and metabolic pathways due to its structural similarity to tryptophan.

Methods of Application: It is incorporated into biochemical assays to observe its interaction with enzymes and its role in signaling pathways.

Results: The compound has been found to influence certain pathways, providing insights into its potential role in metabolic diseases .

Medicinal Chemistry

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” serves as a key intermediate in the synthesis of complex molecules with medicinal properties.

Methods of Application: It is used in multi-step synthesis processes to create novel compounds that are then tested for their pharmacological effects.

Results: Newly synthesized molecules have shown a range of biological activities, and some have progressed to further stages of drug development .

Organic Synthesis

Application Summary: The compound is utilized in organic synthesis to construct indole rings, which are prevalent in natural products and pharmaceuticals.

Methods of Application: Chemists employ it in reactions like the Fischer indole synthesis, where it undergoes transformations to yield various indole derivatives.

Results: The reactions have been successful in producing high yields of desired indole derivatives, which are valuable in further synthetic applications .

Molecular Biology

Application Summary: In molecular biology, the compound is used to study protein interactions and gene expression due to its structural relevance to natural indole compounds.

Methods of Application: It is used in molecular docking studies to predict how it might interact with proteins at a molecular level.

Results: The studies have provided valuable data on how the compound and its derivatives might interact with biological macromolecules, aiding in the design of new drugs .

Analytical Chemistry

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” is used as a standard or reagent in analytical techniques to identify or quantify biological molecules.

Methods of Application: It is used in chromatography and spectrometry to develop analytical methods for detecting indole derivatives in complex mixtures.

Results: The compound has enabled the development of sensitive and specific analytical methods for the detection of indoles in various samples .

Neuropharmacology

Application Summary: This compound is investigated for its potential effects on the central nervous system, particularly in the development of treatments for neurodegenerative diseases.

Methods of Application: Researchers use animal models to assess the neuroprotective properties of the compound and its derivatives through behavioral and biochemical assays.

Results: Some derivatives have shown promising results in improving cognitive functions and reducing neuroinflammation in model organisms .

Antiviral Research

Application Summary: The indole derivatives are synthesized and tested for their efficacy against various viral infections, including influenza and Coxsackie viruses.

Methods of Application: Compounds are screened for antiviral activity using in vitro assays against a panel of RNA and DNA viruses.

Results: Certain derivatives have demonstrated inhibitory activity against influenza A with IC50 values and selectivity index (SI) values indicating potential therapeutic applications .

Anti-inflammatory and Analgesic Research

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” derivatives are evaluated for their anti-inflammatory and analgesic properties.

Methods of Application: The efficacy of these compounds is tested in animal models of inflammation and pain, comparing their effects to standard drugs.

Results: Some derivatives have shown comparable or superior anti-inflammatory and analgesic activities with lower ulcerogenic indexes than standard treatments .

Plant Biology

Application Summary: Indole derivatives, including this compound, are studied for their role as plant hormones and their impact on plant growth and development.

Methods of Application: The compound is applied to plant systems to study its effects on processes like seed germination, root elongation, and fruit ripening.

Results: Research has indicated that certain indole derivatives can mimic natural plant hormones, influencing plant physiology in targeted ways .

Oncology

Application Summary: The compound’s derivatives are explored for their potential as anticancer agents, targeting various cancer cell lines.

Methods of Application: Derivatives are subjected to cytotoxicity assays against cancer cells to determine their efficacy and selectivity.

Results: Some derivatives have exhibited cytotoxic effects on specific cancer cell lines, suggesting their potential use in cancer therapy .

Environmental Chemistry

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” is used in environmental studies to understand the fate and transport of indole-based compounds in ecosystems.

Methods of Application: The compound is tracked in environmental samples to study its degradation, bioaccumulation, and potential ecological impacts.

Results: Findings contribute to the assessment of the environmental safety of indole-based compounds and their derivatives .

1-(1H-Indol-5-yl)ethylamine adipate is a compound characterized by its unique structure, which integrates an indole moiety with an ethylamine group, linked through an adipate counterion. The molecular formula for this compound is C16H22N2O4, and it has a molecular weight of approximately 306.36 g/mol. The structure features an indole ring, known for its aromatic properties, which contributes to the compound's potential biological activities. The adipate component, derived from adipic acid, serves as a dicarboxylic acid that enhances the solubility and stability of the compound in various solvents .

The chemical reactivity of 1-(1H-Indol-5-yl)ethylamine adipate can be attributed to the functional groups present in its structure. The indole ring can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic reactions. Additionally, the adipate moiety can be involved in esterification and amidation reactions. These chemical properties allow for potential modifications and derivatizations that could lead to novel derivatives with enhanced or altered biological activities .

Research indicates that 1-(1H-Indol-5-yl)ethylamine adipate exhibits significant biological activities, particularly in the realm of antimicrobial effects. Studies have highlighted its potential antitubercular properties, suggesting that this compound may inhibit the growth of Mycobacterium tuberculosis. Furthermore, the indole structure is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities, making this compound a candidate for further exploration in medicinal chemistry .

The synthesis of 1-(1H-Indol-5-yl)ethylamine adipate typically involves the reaction between 1-(1H-indol-5-yl)ethylamine and adipic acid or its derivatives. A common method includes:

  • Formation of the Amine: The initial step involves synthesizing 1-(1H-indol-5-yl)ethylamine from appropriate precursors through reductive amination or similar methods.
  • Esterification: The amine is then reacted with adipic acid under acidic conditions to form the corresponding adipate salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 1-(1H-Indol-5-yl)ethylamine adipate.

This synthetic route allows for variations that can lead to different derivatives with potentially enhanced properties .

The applications of 1-(1H-Indol-5-yl)ethylamine adipate span various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antitubercular drugs.
  • Research: It serves as a tool in biochemical studies to explore indole derivatives' effects on biological systems.
  • Material Science: The compound may find applications in creating novel materials due to its unique structural properties.

These applications highlight the versatility and significance of this compound in both scientific research and practical uses .

Interaction studies involving 1-(1H-Indol-5-yl)ethylamine adipate focus on its binding affinity with various biological targets. Preliminary investigations suggest that this compound may interact with enzymes or receptors involved in metabolic pathways related to inflammation and infection. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 1-(1H-Indol-5-yl)ethylamine adipate. Below are some notable examples:

Compound NameMolecular FormulaKey Features
1-(1H-Indol-5-yl)ethanamineC10H12N2Lacks the adipate moiety; simpler structure
3-(Indol-3-yl)propanoic acidC12H13NContains a propanoic acid instead of adipate
Indole-3-acetic acidC10H9NO2Plant hormone; involved in growth regulation

Uniqueness of 1-(1H-Indol-5-yl)ethylamine Adipate

What sets 1-(1H-Indol-5-yl)ethylamine adipate apart from these similar compounds is its specific combination of an indole structure with an ethylamine group and an adipate counterion. This unique arrangement may enhance its solubility and biological activity compared to simpler analogs, potentially leading to more effective therapeutic applications .

Dates

Modify: 2023-08-16

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